molecular formula C8H15NO2 B020061 L-Azetidine-2-carboxylic Acid t-Butyl Ester CAS No. 129740-14-3

L-Azetidine-2-carboxylic Acid t-Butyl Ester

Cat. No.: B020061
CAS No.: 129740-14-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-LURJTMIESA-N
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Biochemical Analysis

Biochemical Properties

L-Azetidine-2-carboxylic Acid t-Butyl Ester has been found to interfere with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . It is an inhibitor of collagen synthesis and exhibits anti-angiogenic properties .

Cellular Effects

The incorporation of this compound into proteins in place of proline can disrupt the normal function of the protein . This can lead to protein misfolding and aggregation, which can have profound effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as an analog of proline. When incorporated into proteins in place of proline, it can interfere with protein folding and trigger protein aggregation . This can lead to changes in gene expression and potentially inhibit the synthesis of collagen .

Temporal Effects in Laboratory Settings

It is known that it can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution .

Dosage Effects in Animal Models

It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .

Metabolic Pathways

This compound is involved in cyclic amino acid metabolism . It is biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of this compound has an effective practical detoxification function .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Azetidine-2-carboxylic Acid t-Butyl Ester is unique due to its t-Butyl ester protection, which enhances its stability and reactivity in synthetic applications. This protection allows for more controlled reactions and the synthesis of complex polypeptides .

Biological Activity

L-Azetidine-2-carboxylic acid t-butyl ester (L-Aze-t-Bu) is a derivative of L-azetidine-2-carboxylic acid, an amino acid found in nature, particularly in sugar beets. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article explores the synthesis, biological effects, and implications of L-Aze-t-Bu based on recent research findings.

This compound is synthesized through the esterification of L-azetidine-2-carboxylic acid with tert-butanol. The process involves protecting the carboxylic acid group to enhance stability and reactivity. The tert-butyl group serves as a protecting group, making the compound more stable against hydrolysis and nucleophilic attack compared to other esters .

Biological Activity

1. Toxicity and Pro-inflammatory Effects

Research has shown that L-azetidine-2-carboxylic acid, including its t-butyl ester form, can exert toxic effects on cells. In particular, studies involving BV2 microglial cells revealed that exposure to high concentrations (≥1000 µM) of L-Aze-t-Bu significantly reduced cell viability and increased markers of apoptosis, such as the BAX/Bcl2 ratio . The compound also triggered pro-inflammatory responses, evidenced by increased nitric oxide release and elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) . These findings suggest that L-Aze-t-Bu may contribute to neuroinflammatory conditions when consumed in significant amounts.

2. Mechanism of Action

The mechanism behind the toxicity of L-Aze-t-Bu is linked to its structural similarity with L-proline, allowing it to be misincorporated into proteins during translation. This misincorporation can lead to protein misfolding and aggregation, further contributing to cellular stress and inflammation . Additionally, L-Aze-t-Bu has been shown to induce the expression of matrix metalloproteinase 9 (MMP-9), which plays a crucial role in the degradation of extracellular matrix components and may influence microglial motility and plasticity .

Table 1: Summary of Biological Activities

Activity Observation
Cell Viability Significant reduction at concentrations ≥1000 µM
Pro-inflammatory Markers Increased levels of IL-1β, IL-6, and nitric oxide
Apoptosis Induction Elevated BAX/Bcl2 ratio; increased cell death
Extracellular Matrix Effects Induction of MMP-9 expression

Case Studies

In a study examining the effects of L-Aze-t-Bu on BV2 microglial cells, researchers conducted a series of assays to assess cell viability and inflammatory responses. The results indicated that treatment with L-Aze-t-Bu led to:

  • A decrease in cell viability over time.
  • An increase in nitric oxide production as a marker for inflammation.
  • Enhanced expression of pro-inflammatory genes.

These findings underscore the potential risks associated with dietary intake or environmental exposure to compounds containing L-Aze-t-Bu.

Properties

IUPAC Name

tert-butyl (2S)-azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447143
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129740-14-3
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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